molecular formula C7H7FO3S B13179865 Methyl 2-fluorobenzene-1-sulfonate

Methyl 2-fluorobenzene-1-sulfonate

Cat. No.: B13179865
M. Wt: 190.19 g/mol
InChI Key: VEONLVIEEMDFIM-UHFFFAOYSA-N
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Description

Methyl 2-fluorobenzene-1-sulfonate is an organic compound with the molecular formula C7H7FO3S. It is a derivative of benzene, where a fluorine atom is attached to the second carbon of the benzene ring, and a sulfonate group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluorobenzene-1-sulfonate can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with methanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to ensure higher yields and better control over reaction conditions. These methods often utilize advanced techniques such as continuous-flow diazotization and electrophilic aromatic substitution .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluorobenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluorobenzene-1-sulfonate involves its ability to participate in electrophilic and nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to undergo various transformations. The fluorine atom’s electronegativity also influences the reactivity of the compound, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorobenzene-1-sulfonate
  • Methyl 2-bromobenzene-1-sulfonate
  • Methyl 2-iodobenzene-1-sulfonate

Uniqueness

Methyl 2-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atom’s high electronegativity and small size make it a valuable component in various chemical reactions and applications .

Properties

Molecular Formula

C7H7FO3S

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-fluorobenzenesulfonate

InChI

InChI=1S/C7H7FO3S/c1-11-12(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3

InChI Key

VEONLVIEEMDFIM-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

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